molecular formula C3H7NaO B1589648 Sodium propan-2-olate CAS No. 683-60-3

Sodium propan-2-olate

Cat. No. B1589648
CAS RN: 683-60-3
M. Wt: 82.08 g/mol
InChI Key: WBQTXTBONIWRGK-UHFFFAOYSA-N
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Description

Sodium propan-2-olate, also known as sodium isopropoxide, is a compound with the molecular formula C3H7NaO and a molecular weight of 82.0768 . It is used in various chemical processes .


Synthesis Analysis

Sodium propan-2-olate can be synthesized from isopropyl alcohol. The alcohol is cooled to 0 °C, and sodium hydride is slowly added. The solution is then used crude, assuming a 100% conversion .


Molecular Structure Analysis

The molecular structure of Sodium propan-2-olate consists of a sodium atom and an isopropyl functional group .


Chemical Reactions Analysis

Sodium propan-2-olate is involved in reactions such as the polymerization of butadiene. It acts as a catalyst in the manufacturing of acetone and its derivatives .


Physical And Chemical Properties Analysis

Sodium propan-2-olate is a solid at room temperature. It has a molecular weight of 82.0768 .

Scientific Research Applications

Electrolyte Conductivity Research

Sodium propan-2-olate has been studied in the context of electrolyte conductivity. Research by Tsurko, Neueder, and Barthel (2000) explored the conductivity measurements of sodium thiocyanate solutions in propan-2-ol, focusing on the concentration range and temperature effects (Tsurko, Neueder, & Barthel, 2000).

Ternary Phase Diagram Investigation

Pye, Imperial, Elson, Himmelman, White, and Lin (2018) developed a laboratory experiment to investigate the ternary phase equilibrium of water–propan-2-ol–sodium chloride. This study highlights the use of sodium propan-2-olate in understanding phase behavior in mixed systems (Pye et al., 2018).

Catalyst Research

The role of sodium in catalysis was investigated by Toda, Ohno, Hatayama, and Miyata (2001), who studied sodium addition to V2O5/ZrO2 catalysts and its impact on reactions involving propan-2-ol. Their research sheds light on the modifications in catalyst properties due to sodium addition (Toda et al., 2001).

Energy Storage Research

Sodium-ion batteries have garnered interest for applications in energy storage. Lee et al. (2014) presented research on sodium manganese hexacyanomanganate as a potential positive electrode material for sodium-ion batteries, demonstrating its high discharge capacity and capacity retention, a significant advancement in battery technology (Lee et al., 2014).

Chemical Synthesis

Jia Yun-hong (2010) explored the synthesis of 2-methyl-2-phenyl-propan-1-ol using sodium hydroxide and propan-2-ol, demonstrating the application of sodium propan-2-olate in organic synthesis (Jia Yun-hong, 2010).

Microfluidics Research

Research by Ringkai, Tamrin, Sheikh, and Barroy (2021) on microfluidics employed sodium propan-2-olate to study the mixing process of different liquids in microchannels, showcasing its application in bio- and nano-technologies (Ringkai et al., 2021).

Analytical Chemistry

Hunt and Alder (1999) utilized sodium propan-2-olate in analytical chemistry, specifically for the fluorescence quenching determination of bis(2-chloroethyl)sulfide (Hunt & Alder, 1999).

Safety And Hazards

Sodium propan-2-olate is a highly flammable solid. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and drowsiness or dizziness. It is suspected of causing cancer .

properties

IUPAC Name

sodium;propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.Na/c1-3(2)4;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQTXTBONIWRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20890521
Record name 2-Propanol, sodium salt (1:1)
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Molecular Weight

82.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white odorless powder; Hygroscopic; [BASF MSDS]
Record name Sodium isopropoxide
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Product Name

Sodium propan-2-olate

CAS RN

683-60-3
Record name 2-Propanol, sodium salt (1:1)
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Record name 2-Propanol, sodium salt (1:1)
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Record name 2-Propanol, sodium salt (1:1)
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Record name Sodium propan-2-olate
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Synthesis routes and methods

Procedure details

A solution of sodium isopropoxide in THF was prepared by the reaction of 45 g (1125 mmole) of 60% sodium hydride with 84 ml (1100 mmole) of isopropyl alcohol in 400 ml of THF. This solution was added, with mechanical stirring, to 83.4 g (490 mmole) of thiophosphorylchloride in 300 ml of THF and cooled to -40° C. internal. After the addition was complete the reaction mixture was slowly warmed to 25° C. When gas chromatography showed the reaction to be complete the THF was removed in vacuo and the product partitioned between hexanes and water. The organic layer was dried over anhydrous magnesium sulfate and concentrated in vacuo yielding 93 g of the title compound, an oil. nmr 1.4 d 12H, 4.9 m 2H.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HD Empsall, EM Hyde, E Mentzer… - Journal of the Chemical …, 1977 - pubs.rsc.org
… Treatment of the complex with sodium propan2-olate (10 mol) for 24 h gave a mixture which … to very dark products occurred on treatments with sodium propan-2-olate in propan-2-01 for …
Number of citations: 7 pubs.rsc.org
HD Empsall, EM Hyde, E Mentzer, BL Shaw… - Journal of the Chemical …, 1976 - pubs.rsc.org
… We have previously shown that the monohydride [IrCl,H ( PPrnBut,),] under dihydrogen in the presence of sodium propan-2-olate gives the corresponding pentahydride.5 The …
Number of citations: 49 pubs.rsc.org
MS Singh, AK Singh - Synthesis, 2004 - thieme-connect.com
… To a stirred solution of benzoin-α-oxime (1; 454 mg, 2 mmol) in anhyd i-PrOH (25 mL) at rt, was added a solution of sodium propan-2-olate [prepared from NaH (96 mg, 4 mmol) in …
Number of citations: 18 www.thieme-connect.com
VV Semenov, NV Zolotareva, BI Petrov… - Russian Journal of …, 2008 - Springer
Acetylacetone reacts with 3-aminopropyl[tris(trimethylsilyloxy)]silane to give a mixture of the isomers 4-[3′-tris(trimethylsilyloxy)silylpropyl]iminopent-2-en-2-ol (90%) and 4-[3′-tris(…
Number of citations: 6 link.springer.com
RD Bowen, D Suh, JK Terlouw - Journal of the Chemical Society …, 1995 - pubs.rsc.org
… These ethers were prepared by condensation of the appropriate sodium propan-2olate with a slight deficiency of the requisite propyl iodide in …
Number of citations: 0 pubs.rsc.org
MV Slivka, NI Korol, MM Fizer - Journal of Heterocyclic …, 2020 - Wiley Online Library
Fused heterocyclic systems with 1,2,4‐triazole scaffold arouse great interest from researchers in the branch of heterocyclic and medical chemistry because of their wide biological …
Number of citations: 34 onlinelibrary.wiley.com
DA Morozov, IA Kirilyuk, YV Gatilov… - …, 2009 - thieme-connect.com
… [8] In analogy to these previously published methods, treatment of 4H-imidazole 3-oxide 4 with isopropyl nitrite in the presence of sodium propan-2-olate afforded the corresponding …
Number of citations: 7 www.thieme-connect.com
IA Kirilyuk, TG Shevelev, DA Morozov… - …, 2003 - thieme-connect.com
… We have found that 4H-imidazole N-oxides 3a-c undergo smooth nitrosation with isopropyl nitrite in the presence of sodium propan-2-olate to give oximes 4a-c in high yields. A …
Number of citations: 34 www.thieme-connect.com
K Paudel - 2021 - search.proquest.com
The chemistry of amine, imine and nitrile-containing compounds plays a central role in synthesizing high-value products, eg, drugs, fertilizer, and fine chemicals. The unquestionable …
Number of citations: 2 search.proquest.com
L Qian, M Huang, Y Guo, QY Chen - Perfluoroalkyl Substances …, 2022 - books.google.com
Fluorinated surfactants play an important role in our daily life. 1 The surface activity of fluorocarbon surfactants is much better than that of their hydrocarbon counterparts. Fluorinated …
Number of citations: 3 books.google.com

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